molecular formula C6H2Cl2O2S B3271886 2,5-Dichlorothiophene-3,4-dicarbaldehyde CAS No. 55581-76-5

2,5-Dichlorothiophene-3,4-dicarbaldehyde

Cat. No.: B3271886
CAS No.: 55581-76-5
M. Wt: 209.05 g/mol
InChI Key: ZIXJTXBFQQXHTN-UHFFFAOYSA-N
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Description

2,5-Dichlorothiophene-3,4-dicarbaldehyde is a high-value specialty chemical that serves as a versatile synthetic intermediate for advanced research and development. This dialdehyde-functionalized dichlorothiophene is particularly valuable in organic and materials science for constructing complex molecular architectures. Its structure offers multiple reactive sites; the formyl groups are ideal for condensation reactions and heterocycle formation, such as in the synthesis of photochromic dithienylethene (DTE) derivatives, a key class of photoswitchable compounds studied for applications in optical data storage and molecular electronics . The electron-deficient nature of the dichlorothiophene core makes it a promising precursor for developing functional materials, including organic semiconductors and corrosion inhibitors . As a key building block in medicinal chemistry, this compound can be used to generate diverse libraries of bioactive molecules for screening, leveraging the thiophene pharmacophore which is a privileged structure in FDA-approved drugs . Strictly for Research Use Only. Not for diagnostic, therapeutic, or consumer use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dichlorothiophene-3,4-dicarbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2O2S/c7-5-3(1-9)4(2-10)6(8)11-5/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXJTXBFQQXHTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=C(SC(=C1C=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,5 Dichlorothiophene 3,4 Dicarbaldehyde

Direct Synthesis Approaches to the Dicarbaldehyde Moiety

Direct synthesis focuses on the simultaneous or sequential introduction of two formyl groups at the C-3 and C-4 positions of 2,5-dichlorothiophene (B70043).

The Vilsmeier-Haack reaction is a cornerstone method for the formylation of electron-rich aromatic and heteroaromatic compounds. thieme-connect.deijpcbs.comwikipedia.org This reaction employs a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid halide like phosphorus oxychloride (POCl₃) to generate an electrophilic chloroiminium ion, known as the Vilsmeier reagent. wikipedia.org This reagent then attacks the electron-rich thiophene (B33073) ring. organic-chemistry.org

For the synthesis of 2,5-Dichlorothiophene-3,4-dicarbaldehyde, the starting material would be 2,5-dichlorothiophene. The reaction proceeds via electrophilic aromatic substitution, where the Vilsmeier reagent introduces the formyl group precursors onto the thiophene ring. Subsequent hydrolysis of the resulting iminium ion intermediates yields the desired aldehyde functionalities. wikipedia.org While formylation of thiophenes is well-documented, achieving diformylation at the adjacent 3 and 4 positions requires careful control of reaction conditions. thieme-connect.deacs.org The presence of two deactivating chloro-substituents at the 2 and 5 positions makes the electrophilic substitution at the 3 and 4 positions inherently challenging.

The direct introduction of two carbonyl groups onto the 2,5-dichlorothiophene ring is fraught with challenges, primarily concerning regioselectivity and reactivity.

Regioselectivity: The primary challenge in the formylation of substituted thiophenes is controlling the position of electrophilic attack. Studies on 3-substituted thiophenes show that the size and nature of the Vilsmeier reagent can direct the formylation to either the C-2 or C-5 position. researchgate.net For 2,5-dichlorothiophene, the only available positions are C-3 and C-4. However, introducing the first formyl group further deactivates the ring, making the introduction of a second formyl group significantly more difficult.

Reaction Conditions: Optimization of reaction conditions is critical. The ratio of the Vilsmeier reagent to the thiophene substrate, temperature, and reaction time must be precisely controlled to favor diformylation over mono-formylation or other side reactions. acs.org For instance, harsh conditions in Vilsmeier-Haack reactions can sometimes lead to chlorination in addition to formylation.

Substrate Deactivation: The two chlorine atoms on the starting material are electron-withdrawing, which deactivates the thiophene ring towards electrophilic substitution, making the reaction sluggish and requiring more forcing conditions. This can lead to lower yields and the formation of unwanted byproducts. acs.org

Table 1: Factors Influencing Direct Formylation of Thiophenes

ParameterInfluence on ReactionPotential OutcomeCitation
Reagent Stoichiometry Controls the extent of formylation (mono- vs. di-substitution).Using excess Vilsmeier reagent can promote diformylation. thieme-connect.de
Temperature Affects reaction rate and selectivity.Higher temperatures may be needed to overcome deactivation but can increase side products. acs.org
Substituent Effects Electron-donating groups activate the ring; electron-withdrawing groups deactivate it.Chloro-substituents at C-2 and C-5 decrease the nucleophilicity of the C-3 and C-4 positions. researchgate.net
Vilsmeier Reagent Structure The steric bulk of the formylating agent can influence the site of attack.Larger reagents may favor less hindered positions, although this is less relevant for the 3,4-positions. researchgate.net

Indirect Synthetic Routes via Precursors and Subsequent Transformations

Indirect routes offer an alternative by building the desired functionality through a series of reactions starting from a more accessible precursor.

A plausible indirect route starts with 3-Acetyl-2,5-dichlorothiophene (B158969). This precursor can be synthesized via the Friedel-Crafts acylation of 2,5-dichlorothiophene with acetyl chloride and a Lewis acid catalyst like aluminum chloride. chemicalbook.com

From this intermediate, a multi-step sequence is required. One potential pathway involves converting the existing acetyl group and introducing a new formyl group. The Vilsmeier-Haack reaction can be performed on activated methyl ketones. semanticscholar.orgmdpi.com The reaction of 3-acetyl-2,5-dichlorothiophene with the Vilsmeier reagent could potentially lead to the formation of a β-chloro-α,β-unsaturated aldehyde at the 3-position while simultaneously introducing a formyl group at the adjacent, now activated, 4-position. Subsequent hydrolysis would then yield the dicarbaldehyde. This approach leverages the reactivity of the acetyl group to facilitate the introduction of the second carbonyl function. Another possibility includes the oxidation of the acetyl group to a carboxylic acid, which can serve as a directing group for subsequent C-H functionalization at the 4-position, followed by transformation of both functional groups into aldehydes. sigmaaldrich.com

Broader synthetic strategies can also be envisioned for constructing the target molecule.

Convergent Synthesis: This strategy involves preparing separate fragments of the molecule and then combining them in the final stages. wikipedia.org For this compound, a convergent approach like the Paal-Knorr thiophene synthesis could be adapted. derpharmachemica.compharmaguideline.com This would involve the condensation of a suitable 1,4-dicarbonyl compound with a sulfur source, such as phosphorus pentasulfide or Lawesson's reagent. derpharmachemica.compharmaguideline.com The challenge lies in designing and synthesizing the correct acyclic precursor that already contains the chloro- and protected carbonyl functionalities, which would then cyclize to form the desired substituted thiophene.

Divergent Synthesis: This approach starts from a central core molecule that is successively functionalized to create a library of related compounds. wikipedia.orgresearchgate.net A divergent synthesis could begin with a pluripotent intermediate, such as 2,5-dichloro-3-formylthiophene. This mono-aldehyde could then be subjected to various reactions at the 4-position. One branch of this synthesis would involve the introduction of the second formyl group to yield the target molecule, while other branches could introduce different functional groups, showcasing the utility of the divergent strategy for creating molecular diversity. researchgate.net

Green Chemistry and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the development of more sustainable and environmentally friendly methods. ijprajournal.com For the synthesis of thiophene derivatives, several green chemistry principles can be applied.

Atom Economy: Reactions like the Gewald synthesis, a multicomponent reaction, are noted for their high atom economy in producing aminothiophenes from simple precursors, reducing waste. derpharmachemica.com Similar one-pot cyclization strategies could be developed for the target molecule.

Safer Solvents and Reagents: Efforts are ongoing to replace hazardous reagents and solvents. For instance, metal-free cyclization reactions using elemental sulfur avoid the toxicity associated with some metal catalysts. nih.gov In the context of formylation, minimizing the use of stoichiometric POCl₃, which produces corrosive byproducts, is a key goal.

Catalysis: The use of catalytic methods, rather than stoichiometric reagents, is a pillar of green chemistry. Palladium-catalyzed C-H activation and arylation reactions represent advanced, efficient methods for functionalizing thiophene rings, which could potentially be adapted for formylation. organic-chemistry.orgnih.gov

Exploration of Catalyst-Free or Environmentally Benign Methods

The direct synthesis of this compound via a one-pot, catalyst-free, and environmentally benign route is not yet prominently documented in scientific literature. However, an analysis of established synthetic transformations allows for the proposal of a multi-step pathway that can be evaluated and potentially improved through the lens of green chemistry.

A plausible synthetic route commences with the well-established 2,5-dichlorothiophene. The introduction of the 3,4-dicarbaldehyde functionality can be envisioned through a halogen-lithium exchange reaction, a powerful tool in organic synthesis for the formation of carbon-carbon bonds. This proposed pathway involves the initial bromination of 2,5-dichlorothiophene to yield 3,4-dibromo-2,5-dichlorothiophene (B1310887). This intermediate can then undergo a double lithium-halogen exchange followed by formylation.

Proposed Synthetic Pathway:

Bromination of 2,5-Dichlorothiophene: The first step would involve the selective bromination of 2,5-dichlorothiophene at the 3 and 4 positions. Traditional bromination reactions often utilize elemental bromine, which is hazardous. A greener alternative could involve the use of N-bromosuccinimide (NBS) as a brominating agent, which is a solid and easier to handle.

Double Lithium-Halogen Exchange and Formylation: The resulting 3,4-dibromo-2,5-dichlorothiophene would then be subjected to a double lithium-halogen exchange using an organolithium reagent such as n-butyllithium or t-butyllithium at low temperatures. This reaction is typically performed in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). The subsequent addition of a formylating agent, such as N,N-dimethylformamide (DMF), would introduce the two aldehyde groups to yield the target molecule, this compound.

While this pathway is chemically sound, it presents several challenges from a green chemistry perspective. The use of organolithium reagents requires stringent anhydrous conditions and low temperatures, which are energy-intensive. Furthermore, the stoichiometric use of these reagents generates significant waste. The development of a catalytic version of this transformation or the use of more benign organometallic reagents would be a significant step forward.

Alternative formylation techniques, such as the Rieche formylation, which uses dichloromethyl methyl ether and a Lewis acid like titanium tetrachloride, could also be considered for the direct formylation of 2,5-dichlorothiophene. commonorganicchemistry.comwikipedia.orgchempedia.info However, the regioselectivity for the 3,4-diformylation might be difficult to control, and this method also involves hazardous reagents.

Atom Economy and Process Intensification Studies

Atom Economy:

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. The idealized goal is to have all the atoms of the reactants incorporated into the final product, resulting in 100% atom economy.

For the proposed synthesis of this compound from 3,4-dibromo-2,5-dichlorothiophene, the atom economy can be calculated for the second step (lithium-halogen exchange and formylation).

Table 1: Atom Economy Calculation for the Formylation Step

ReactantMolecular FormulaMolecular Weight ( g/mol )Moles
3,4-Dibromo-2,5-dichlorothiopheneC₄Br₂Cl₂S310.841
n-ButyllithiumC₄H₉Li64.062
N,N-Dimethylformamide (DMF)C₃H₇NO73.092
Product
This compoundC₆H₂Cl₂O₂S209.051
Byproducts
Lithium BromideLiBr86.852
ButaneC₄H₁₀58.122

The percent atom economy is calculated as: (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100

In this case: (209.05 / (310.84 + 2 * 64.06 + 2 * 73.09)) x 100 = (209.05 / 585.1) x 100 ≈ 35.7%

This relatively low atom economy highlights a significant drawback of this synthetic route, as a large portion of the reactant mass ends up as byproducts. Improving the atom economy would necessitate the development of a more direct formylation method that avoids the use of stoichiometric organolithium reagents and the pre-functionalization with bromine.

Process Intensification:

Process intensification refers to the development of innovative equipment and techniques that offer significant improvements in chemical manufacturing, leading to smaller, cleaner, and more energy-efficient processes.

For the synthesis of this compound, several process intensification strategies could be explored:

Continuous Flow Chemistry: The use of microreactors for the lithium-halogen exchange and formylation step could offer substantial benefits. Flow chemistry allows for precise control over reaction parameters such as temperature and reaction time, which is crucial for highly reactive organolithium species. The enhanced heat and mass transfer in microreactors can lead to higher yields and selectivities, while also improving safety by minimizing the volume of hazardous reagents at any given time.

Alternative Energy Sources: Investigating the use of microwave or ultrasound irradiation could potentially accelerate the reaction rates and improve yields. These non-conventional energy sources can sometimes enable reactions to proceed under milder conditions or with higher efficiency compared to conventional heating.

Solvent Selection and Recycling: The choice of solvent is critical in green chemistry. While THF is a common solvent for organolithium reactions, exploring greener alternatives or developing efficient solvent recycling protocols would reduce the environmental impact of the process.

Chemical Transformations and Derivatization of 2,5 Dichlorothiophene 3,4 Dicarbaldehyde

Carbonyl Group Reactivity and Functionalization

The two aldehyde moieties at the 3- and 4-positions of the thiophene (B33073) ring are the primary sites for a variety of nucleophilic addition and condensation reactions. This reactivity is central to the use of 2,5-Dichlorothiophene-3,4-dicarbaldehyde in the synthesis of larger, more complex molecules, including polymers and macrocycles.

Condensation Reactions with Nitrogen-Containing Nucleophiles

The dicarbaldehyde readily undergoes condensation reactions with a range of nitrogen-containing nucleophiles, such as primary amines and hydrazines, to form Schiff bases and related heterocyclic structures. A particularly significant application is the synthesis of thieno[3,4-b]pyrazines. This is achieved through the cyclocondensation of this compound with various 1,2-diamines. The resulting thieno[3,4-b]pyrazine (B1257052) core is a key component in the development of low band gap organic materials for applications in electronic devices. researchgate.netrsc.org

The reaction involves the initial formation of a di-imine intermediate, which then undergoes an intramolecular cyclization to yield the fused heterocyclic system. The specific properties of the resulting thieno[3,4-b]pyrazine can be tuned by varying the substituents on the diamine precursor. nih.gov This synthetic strategy has been instrumental in creating a diverse library of thieno[3,4-b]pyrazine derivatives with tailored electronic and optical properties. nih.govmdpi.com

Table 1: Examples of Condensation Reactions with Nitrogen Nucleophiles

Reactant 1 Reactant 2 Product Type
This compound 1,2-Diaminobenzene Dichlorinated Thieno[3,4-b]quinoxaline
This compound Hydrazine (B178648) Dichlorinated Thienopyridazine

Aldehyde-Based Polymerization and Oligomerization Pathways

The bifunctional nature of this compound makes it an excellent monomer for polymerization reactions. One of the key polymerization methods is the Knoevenagel condensation, where the dicarbaldehyde is reacted with compounds containing active methylene (B1212753) groups, such as malononitrile (B47326) or cyanoacetate (B8463686) derivatives. This reaction, typically catalyzed by a weak base, leads to the formation of conjugated polymers with alternating thiophene and cyano-substituted vinylene units.

These polymers are of significant interest due to their potential applications in organic electronics, including organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). The electronic properties of the resulting polymers can be finely tuned by modifying the structure of the comonomer used in the Knoevenagel condensation.

Selective Reduction and Oxidation Strategies

The aldehyde groups of this compound can be selectively reduced to primary alcohols or oxidized to carboxylic acids, providing further avenues for derivatization.

Selective reduction to 2,5-dichloro-3,4-bis(hydroxymethyl)thiophene can be achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). This diol is a valuable intermediate for the synthesis of polyesters and polyurethanes, where it can be incorporated as a monomer.

Conversely, oxidation of the dicarbaldehyde to 2,5-dichlorothiophene-3,4-dicarboxylic acid can be accomplished using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. The resulting dicarboxylic acid can then be converted to a variety of derivatives, such as esters, amides, and acid chlorides, further expanding the synthetic utility of the original dicarbaldehyde.

Thiophene Ring Functionalization and Modification

Beyond the reactivity of the aldehyde groups, the thiophene ring itself can be functionalized, primarily through manipulation of the chlorine atoms at the 2- and 5-positions.

Halogen Atom Manipulation via Cross-Coupling Reactions

The chlorine atoms on the thiophene ring are amenable to substitution via various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of functional groups.

Commonly employed cross-coupling reactions include:

Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl or vinyl groups.

Stille Coupling: Reaction with organostannanes to form new carbon-carbon bonds.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

These reactions are highly versatile and have been used to synthesize a vast array of complex thiophene derivatives for materials science and medicinal chemistry applications. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity.

Table 2: Overview of Cross-Coupling Reactions

Reaction Name Coupling Partner Bond Formed Typical Catalyst
Suzuki Coupling Boronic Acid/Ester C-C Pd(PPh₃)₄
Stille Coupling Organostannane C-C PdCl₂(PPh₃)₂

Electrophilic and Nucleophilic Aromatic Substitution on the Thiophene Core

While the thiophene ring is generally susceptible to electrophilic aromatic substitution, the presence of the two electron-withdrawing aldehyde groups and the two chlorine atoms deactivates the ring towards this type of reaction. Electrophilic substitution, if it occurs, would be expected to be slow and require harsh reaction conditions.

Conversely, the electron-deficient nature of the thiophene ring in this compound makes it more susceptible to nucleophilic aromatic substitution (SₙAr). Strong nucleophiles can displace the chlorine atoms, particularly when the reaction is facilitated by the electron-withdrawing effect of the adjacent aldehyde groups. This provides a pathway for the introduction of nucleophilic substituents such as amines, alkoxides, and thiolates onto the thiophene core.

Side-Chain Elaboration and Structural Diversification

The aldehyde groups of this compound are prime sites for a variety of condensation reactions, enabling the extension of the molecule's side-chains and the introduction of new functional groups and structural diversity. Key among these transformations are the Knoevenagel condensation and the Wittig reaction.

The Knoevenagel condensation involves the reaction of aldehydes with active methylene compounds. wikipedia.orgnih.gov In the case of this compound, this reaction provides a direct route to α,β-unsaturated systems, which are valuable precursors for a range of further chemical modifications. wikipedia.orgsci-hub.se The reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org The electron-withdrawing nature of the thiophene ring and the chloro-substituents can influence the reactivity of the aldehyde groups. A variety of active methylene compounds can be employed, leading to a diverse library of derivatives.

Table 1: Potential Products of Knoevenagel Condensation with this compound This table is illustrative and based on the general reactivity of aldehydes in Knoevenagel condensations. Specific yields and reaction conditions for this compound would require experimental validation.

Active Methylene CompoundPotential Product Structure
Malononitrile2,2'-((2,5-dichlorothiophene-3,4-diyl)bis(methanylylidene))dimalononitrile
Diethyl malonateDiethyl 2,2'-((2,5-dichlorothiophene-3,4-diyl)bis(methanylylidene))dimalonate
Cyanoacetic acid2,2'-((2,5-dichlorothiophene-3,4-diyl)bis(methanylylidene))dicyanoacetic acid
Thiobarbituric acid5,5'-((2,5-dichlorothiophene-3,4-diyl)bis(methanylylidene))bis(dihydro-pyrimidine-2,4,6(1H,3H,5H)-trione)

The Wittig reaction offers another powerful tool for side-chain modification, enabling the conversion of the aldehyde groups into alkene functionalities. masterorganicchemistry.comwikipedia.orglibretexts.org This reaction involves the use of a phosphorus ylide, known as a Wittig reagent. wikipedia.org The versatility of the Wittig reaction allows for the introduction of a wide array of substituents at the newly formed double bond, depending on the structure of the ylide used. masterorganicchemistry.com This method is highly valued for its reliability in forming carbon-carbon double bonds at a specific location. libretexts.org

Table 2: Potential Alkene Products from Wittig Reaction with this compound This table is illustrative and based on the general reactivity of aldehydes in the Wittig reaction. Specific yields and stereoselectivity for this compound would need to be determined experimentally.

Wittig ReagentPotential Product Structure
Methylenetriphenylphosphorane3,4-divinyl-2,5-dichlorothiophene
Ethyl (triphenylphosphoranylidene)acetateDiethyl (2E,2'E)-3,3'-(2,5-dichlorothiophene-3,4-diyl)diacrylate
(Triphenylphosphoranylidene)acetonitrile(2E,2'E)-3,3'-(2,5-dichlorothiophene-3,4-diyl)diacrylonitrile
Benzyltriphenylphosphonium chloride2,5-dichloro-3,4-bis((E)-2-phenylethenyl)thiophene

Synthesis of Complex Architectures Incorporating this compound Derivatives

The bifunctional nature of this compound makes it an ideal precursor for the construction of more complex molecular architectures, including fused heterocyclic systems and macrocycles.

Heterocyclic Annulation and Ring-Closing Transformations

The condensation of the two adjacent aldehyde groups of this compound with binucleophiles is a direct strategy for the synthesis of fused heterocyclic rings. A prominent example is the formation of thieno[3,4-b]pyrazines , which are of interest for their applications in materials science, particularly in the development of low band gap organic materials. nih.govrsc.org The reaction of a 1,2-dicarbonyl compound with a 1,2-diamine is a standard method for pyrazine (B50134) ring formation. In the context of the target molecule, condensation with a 1,2-diamine would yield a thieno[3,4-b]pyrazine derivative. nih.govresearchgate.netnih.gov

Similarly, reaction with hydrazine or its derivatives can lead to the formation of thieno[3,4-d]pyridazine systems. These reactions are foundational in heterocyclic chemistry for constructing six-membered rings containing two nitrogen atoms.

Table 3: Examples of Heterocyclic Annulation Products from this compound This table presents expected products based on established cyclocondensation reactions of 1,2-dicarbaldehydes.

BinucleophileFused Heterocyclic Product
Ethane-1,2-diamine2,3-dihydro-5,8-dichlorothieno[3,4-b]pyrazine
Benzene-1,2-diamine5,8-dichloroquinoxalino[2,3-c]thiophene
Hydrazine5,8-dichlorothieno[3,4-d]pyridazine
Phenylhydrazine6-phenyl-5,8-dichlorothieno[3,4-d]pyridazine

Macrocyclic and Supramolecular Ligand Development

The ability of this compound to act as a building block extends to the synthesis of macrocyclic compounds. The condensation of dialdehydes with diamines is a common and effective method for preparing macrocyclic Schiff bases. nih.gov These reactions can often be directed towards the formation of specific macrocycle sizes, such as [2+2], [3+3], or larger condensations, sometimes facilitated by the use of a metal ion as a template. nih.govmdpi.com The resulting macrocycles can serve as dinucleating ligands, capable of binding two metal ions within their cavity. rsc.org For instance, the condensation of thiophene-2,5-dicarbaldehyde, a structural isomer of the title compound, with various α,ω-alkanediamines has been shown to produce dinucleating macrocyclic Schiff bases. rsc.org

The incorporation of the this compound unit can also be envisioned in the synthesis of porphyrin analogues . The MacDonald [2+2] and [3+1] condensation methodologies are standard routes to porphyrins and related macrocycles, often involving the reaction of a dialdehyde (B1249045) with pyrrole-containing fragments. The geometry of this compound makes it a candidate for the "eastern" half in a [2+2] type synthesis of thiophene-containing porphyrinoids.

Table 4: Illustrative Macrocyclic Structures from this compound This table illustrates potential macrocyclic products based on known reactivity patterns of dicarbaldehydes.

Diamine ReactantPotential Macrocyclic Product (e.g., [2+2] Condensation)
Ethane-1,2-diamineA 1,4,11,14-tetraaza mdpi.com12thiophenophane derivative
Propane-1,3-diamineA 1,5,12,16-tetraaza mdpi.com12thiophenophane derivative
1,2-Bis(aminooxy)ethaneA macrocyclic dioxime derived from [2+2] condensation

Mechanistic and Reaction Pathway Studies

Investigation of Reaction Kinetics and Thermodynamics

Currently, there is a lack of published data regarding the reaction kinetics and thermodynamics of 2,5-Dichlorothiophene-3,4-dicarbaldehyde. To determine these parameters, systematic studies would be required. For instance, kinetic studies would involve monitoring the rate of a reaction under various conditions (e.g., concentration of reactants, temperature) to determine the rate law and activation parameters such as activation energy (Ea) and the pre-exponential factor (A).

Thermodynamic investigations would focus on measuring the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for reactions involving the dicarbaldehyde to ascertain the position of equilibrium and the spontaneity of the process. Such data is crucial for understanding and optimizing reaction conditions for the synthesis of derivatives from this compound.

Elucidation of Intermediates and Transition States

The elucidation of reaction intermediates and transition states is fundamental to understanding the stepwise pathway of a chemical transformation. For reactions involving this compound, such as its condensation with amines or other nucleophiles, one would anticipate the formation of tetrahedral intermediates following nucleophilic attack at the carbonyl carbons.

The characterization of these transient species often requires a combination of spectroscopic techniques (e.g., NMR, IR, Mass Spectrometry) under specific conditions to trap or detect them, and computational chemistry to model their structures and energies. Transition states, being energy maxima along the reaction coordinate, are inherently unstable and are typically studied through computational methods, which can provide insights into their geometry and the energetic barriers of the reaction. At present, specific studies identifying and characterizing intermediates and transition states for reactions of this compound are not found in the surveyed literature.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. nih.gov By calculating the electron density, DFT can accurately predict the geometry, energy, and reactivity of molecules. For 2,5-Dichlorothiophene-3,4-dicarbaldehyde, DFT calculations are instrumental in elucidating how the interplay between the electron-donating thiophene (B33073) ring and the strongly electron-withdrawing chloro and formyl substituents dictates its chemical behavior. researchgate.netmdpi.com

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.commasterorganicchemistry.com The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.gov

In this compound, the distribution of these orbitals is significantly influenced by its substituents. The thiophene ring acts as a π-electron donor. Conversely, the two chlorine atoms are strongly electronegative, withdrawing electron density from the ring through the sigma framework (inductive effect). The two carbaldehyde (formyl) groups are potent electron-withdrawing groups due to the polarity of the carbonyl bond and its ability to participate in conjugation.

DFT calculations on analogous substituted thiophenes reveal that the HOMO is typically localized on the thiophene ring, reflecting its electron-rich nature. researchgate.netscience.gov However, the strong withdrawing effect of the dichloro and dicarbaldehyde groups is expected to significantly lower the energy of the HOMO, making the molecule less susceptible to electrophilic attack than unsubstituted thiophene. The LUMO is anticipated to be distributed over the dicarbaldehyde moieties and the C3-C4 bond of the thiophene ring, indicating that these are the most probable sites for nucleophilic attack. The small HOMO-LUMO gap predicted for such conjugated systems suggests high polarizability and chemical reactivity. nih.gov

Table 1: Predicted Frontier Orbital Characteristics for this compound based on DFT studies of analogous compounds.

Orbital Predicted Energy Level Expected Localization Implication for Reactivity
HOMO LowPrimarily on the thiophene ring π-systemModerate nucleophilicity; site for oxidation
LUMO LowPrimarily on the C=O bonds and C3-C4 of the ringHigh electrophilicity; site for nucleophilic attack and reduction
HOMO-LUMO Gap SmallN/AHigh chemical reactivity and polarizability nih.gov

This table is a conceptual representation based on established principles of electronic effects and DFT results for similar thiophene derivatives. nih.govmdpi.com

Computational methods, particularly DFT, are widely used to predict vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. cardiff.ac.uk These theoretical spectra are invaluable for interpreting and assigning experimental data. By calculating the harmonic vibrational frequencies, one can predict the positions of key IR and Raman bands. elsevierpure.com Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. elsevierpure.com

For this compound, DFT calculations would predict characteristic vibrational modes associated with its functional groups.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound based on DFT Calculations.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Reference
Aldehyde (C-H)C-H Stretch~2850, ~2750 nih.gov
Carbonyl (C=O)C=O Stretch~1680 - 1700 nih.gov
Thiophene RingC=C Stretch~1500 - 1550 researchgate.net
Thiophene RingC-S Stretch~800 - 850 researchgate.net
C-Cl BondC-Cl Stretch~650 - 750 rsc.org

Note: The values are approximate ranges derived from computational studies on molecules with similar functional groups. The exact positions can be influenced by conjugation and intermolecular interactions.

Molecular Dynamics (MD) Simulations of Derived Materials

The dicarbaldehyde functionality of this compound makes it a versatile building block for the synthesis of novel polymers and advanced materials. For instance, it can undergo polycondensation reactions to form conjugated polymers like poly(azomethine)s or poly(thiophene vinylene)s. Molecular Dynamics (MD) simulations are a powerful technique to predict and analyze the morphology and physical properties of such derived polymeric materials at an atomistic scale. researchgate.netchemrxiv.org

MD simulations model the movement of atoms and molecules over time based on a classical force field, providing insights into the structure-property relationships of materials. mdpi.commdpi.com For polymers derived from this compound, MD simulations could be employed to study:

Polymer Chain Conformation: Predicting how individual polymer chains fold and orient themselves, quantified by parameters like the radius of gyration and end-to-end distance. researchgate.netchemrxiv.org

Material Morphology: Simulating the bulk structure to determine whether the material is amorphous or semi-crystalline. This is analyzed using tools like the radial distribution function (RDF), which describes the local packing of polymer chains. chemrxiv.org

Mechanical Properties: Estimating properties like the elastic modulus and bulk modulus from simulations of the material under stress or strain.

Thermal Properties: Predicting the glass transition temperature (Tg), a key parameter for polymer processing and application, by simulating the material's density change over a range of temperatures. mdpi.com

Studies on other polythiophene-based materials have demonstrated that MD simulations can effectively reveal how side chains and backbone rigidity influence π-stacking and aggregation, which are crucial for the performance of organic electronic devices. researchgate.netchemrxiv.org

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical methods, primarily DFT, are essential for elucidating the detailed mechanisms of chemical reactions. diva-portal.org These models allow for the mapping of the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and, most importantly, transition states. nih.govresearchgate.net

The two aldehyde groups in this compound are the primary sites of chemical reactivity. Quantum chemical modeling can provide a deep understanding of reactions such as:

Condensation Reactions: Modeling the Knoevenagel or Wittig reactions to understand the reaction pathway, calculate activation energy barriers, and predict stereochemical outcomes.

Oxidation/Reduction: Investigating the mechanism of the oxidation of the aldehyde groups to carboxylic acids or their reduction to alcohols.

Cyclization Reactions: Elucidating the mechanism of intramolecular or intermolecular reactions that lead to the formation of new heterocyclic rings, which is a common strategy in the synthesis of functional materials and pharmaceuticals. mdpi.com

For example, in a Knoevenagel condensation with a methylene-active compound, DFT calculations could trace the entire reaction profile, from the initial nucleophilic attack on the carbonyl carbon to the dehydration step, revealing the rate-limiting step and the influence of catalysts. mdpi.com Such mechanistic insights are crucial for optimizing reaction conditions and designing more efficient synthetic routes.

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For 2,5-Dichlorothiophene-3,4-dicarbaldehyde, both ¹H and ¹³C NMR would provide critical data for structural verification.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to be relatively simple, showing a single resonance for the two equivalent aldehyde protons. The chemical shift of these protons is influenced by the electron-withdrawing nature of the carbonyl group and the aromatic thiophene (B33073) ring. Typically, aldehyde protons appear significantly downfield. oregonstate.edu For comparison, the aldehyde proton in thiophene-2-carbaldehyde (B41791) appears at approximately 9.9-10.1 ppm. rsc.orgchemicalbook.com Therefore, a singlet in the range of 9.5-10.5 ppm would be anticipated for the two chemically equivalent aldehyde protons of this compound.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would provide insight into the carbon framework of the molecule. Due to the molecule's symmetry, three distinct carbon signals are expected: one for the two equivalent aldehyde carbons, one for the two equivalent chlorinated thiophene carbons (C2 and C5), and one for the two equivalent aldehyde-bearing thiophene carbons (C3 and C4).

Aldehyde Carbons (CHO): These are typically found in the highly deshielded region of the spectrum, generally above 180 ppm. For thiophene-2-carbaldehyde, this signal appears around 183.1 ppm. rsc.org

Thiophene Ring Carbons: The chemical shifts of the thiophene ring carbons are influenced by the attached substituents (chlorine and aldehyde groups). The carbons bonded to the electronegative chlorine atoms (C2, C5) would be expected at a different chemical shift than those bonded to the carbonyl groups (C3, C4). In unsubstituted thiophene, the carbons resonate around 125 ppm. chemicalbook.com In 2,5-dichlorothiophene (B70043), the presence of chlorine shifts these values. nist.gov The electron-withdrawing aldehyde groups would further influence the shifts of C3 and C4. Generally, sp² hybridized carbons in substituted thiophenes appear in the 120-150 ppm range. organicchemistrydata.orgoregonstate.edu

A summary of expected NMR data is presented below.

Nucleus Expected Chemical Shift (ppm) Multiplicity Notes
¹H9.5 - 10.5SingletCorresponds to the two equivalent aldehyde protons.
¹³C180 - 190SingletCorresponds to the two equivalent aldehyde carbons.
¹³C130 - 150SingletCorresponds to the two equivalent thiophene carbons at positions 3 and 4.
¹³C125 - 145SingletCorresponds to the two equivalent thiophene carbons at positions 2 and 5.

This table presents expected values based on typical chemical shifts for similar functional groups and structures.

Advanced 2D NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), could be used to definitively assign these signals by correlating protons to the carbons they are attached to (HSQC) or to carbons two to three bonds away (HMBC).

Mass Spectrometry Techniques (e.g., ESI-HRMS) for Molecular Confirmation

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental formula of a compound. For this compound (C₆H₂Cl₂O₂S), high-resolution mass spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) would be ideal for confirmation.

The technique would be expected to show a molecular ion peak [M+H]⁺ corresponding to the exact mass of the molecule. A key feature in the mass spectrum would be the characteristic isotopic pattern of chlorine. The presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 natural abundance) would result in a distinctive cluster of peaks for the molecular ion:

An [M]⁺ peak (containing two ³⁵Cl atoms).

An [M+2]⁺ peak (containing one ³⁵Cl and one ³⁷Cl atom), which would be approximately 65% of the intensity of the [M]⁺ peak.

An [M+4]⁺ peak (containing two ³⁷Cl atoms), which would be approximately 10% of the intensity of the [M]⁺ peak.

This isotopic signature provides unambiguous evidence for the presence of two chlorine atoms in the molecule. Fragmentation patterns in mass spectrometry often involve the loss of characteristic groups, which can further support structural assignments. rsc.orgosti.gov

Property Value
Molecular FormulaC₆H₂Cl₂O₂S
Molecular Weight (average)209.05 g/mol
Exact Mass ([M]⁺ with ³⁵Cl)207.915 g/mol

Data derived from chemical property databases.

Vibrational Spectroscopy (e.g., FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov

For this compound, the key vibrational modes would be:

C=O Stretch: A strong, sharp absorption band in the FTIR spectrum is expected for the carbonyl (C=O) stretch of the two aldehyde groups. This band typically appears in the region of 1680-1715 cm⁻¹. Conjugation with the thiophene ring can lower this frequency slightly.

C-H Stretch (Aldehyde): The C-H bond of an aldehyde group exhibits a characteristic stretching vibration that typically appears as a pair of weak to medium bands between 2700 and 2900 cm⁻¹.

Thiophene Ring Vibrations: The C=C and C-S stretching vibrations of the thiophene ring would produce a series of bands in the fingerprint region (typically 1300-1550 cm⁻¹).

C-Cl Stretch: The carbon-chlorine bond stretch is expected to give rise to one or more strong bands in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹.

These techniques are complementary and provide a detailed fingerprint of the molecule's functional groups. mdpi.com

Functional Group Expected Vibrational Frequency (cm⁻¹) Technique/Notes
Aldehyde C=O Stretch1680 - 1715Strong intensity in FTIR.
Aldehyde C-H Stretch2700 - 2900Often appears as a doublet.
Thiophene C=C Stretch1300 - 1550Part of the aromatic fingerprint region.
C-Cl Stretch600 - 800Strong intensity in FTIR.

This table presents expected frequency ranges based on standard vibrational spectroscopy correlation charts. thermofisher.com

X-ray Diffraction (XRD) for Crystal Structure Determination

Single-crystal X-ray diffraction (XRD) is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, XRD analysis would provide definitive proof of its structure.

The analysis would yield precise data on:

Bond Lengths and Angles: Confirming the geometry of the thiophene ring and the aldehyde substituents.

Molecular Conformation: Determining the orientation of the aldehyde groups relative to the thiophene ring.

Crystal Packing: Revealing how the molecules arrange themselves in the crystal lattice, including any intermolecular interactions such as halogen bonding or π–π stacking.

Studies on related substituted thiophenes show they often crystallize in common space groups and exhibit specific packing motifs influenced by their substituents. nih.govbeilstein-journals.org This technique provides the ultimate confirmation of the molecular structure.

Advanced Spectroscopic Methods for Electronic and Optical Properties (e.g., UV-Vis for monitoring reactions)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and is particularly useful for conjugated systems. The π-system of the thiophene ring in this compound, extended by the two carbonyl groups, is expected to absorb light in the UV region.

While specific absorption maxima are used for quantitative analysis, UV-Vis spectroscopy is also a powerful tool for monitoring the progress of chemical reactions. acs.org For example, in a polymerization reaction involving this molecule as a monomer, the extension of the conjugated π-system would lead to a shift in the absorption maximum to longer wavelengths (a bathochromic or red shift). researchgate.netrsc.org By monitoring the change in the UV-Vis spectrum over time, the kinetics and completion of the reaction can be determined. acs.org The electronic properties of such thiophene-based materials are of significant interest for applications in organic electronics. mdpi.com

Future Research Directions and Perspectives

Integration with Artificial Intelligence and Machine Learning for Materials Design

The convergence of artificial intelligence (AI) and materials science presents a transformative opportunity for accelerating the discovery of new materials derived from 2,5-Dichlorothiophene-3,4-dicarbaldehyde. Machine learning (ML) models can navigate the vast chemical space of possible derivatives to identify candidates with specific, targeted properties, a process known as inverse design. arxiv.orgrsc.org

High-Throughput Virtual Screening: AI models can be trained on large datasets to predict the properties of novel polymers, oligomers, and coordination compounds synthesized from the dicarbaldehyde precursor. rsc.org This allows for the rapid computational screening of thousands of potential structures to identify those with optimal electronic, optical, or thermal characteristics before undertaking costly and time-consuming laboratory synthesis.

Generative Models for Novel Structures: Advanced AI techniques like Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs) can be employed to generate entirely new molecular structures based on the this compound scaffold. arxiv.org These models can learn the underlying rules of chemical composition and structure to propose novel materials with tailored functionalities that may not be intuitively obvious to human researchers.

Synthesis Pathway Prediction: AI can predict viable synthetic routes for complex target molecules derived from the dicarbaldehyde. youtube.com This includes identifying optimal reagents, catalysts, and reaction conditions, thereby streamlining the experimental workflow. Furthermore, by integrating with large language models (LLMs), AI can scan and interpret vast amounts of scientific literature to suggest innovative synthetic strategies. youtube.comasu.edu

Closing the Loop with Automated Laboratories: A significant frontier is the integration of AI-driven design with robotic platforms for automated synthesis and characterization. youtube.com This creates a closed-loop system where the AI designs a material, a robot synthesizes and tests it, and the results are fed back into the AI model for the next design iteration, drastically accelerating the materials discovery cycle. youtube.com

Table 1: Potential AI/ML Applications in this compound Research

AI/ML TechniqueApplication AreaPredicted Outcome
Deep LearningProperty PredictionAccurate forecasting of band gaps, fluorescence quantum yields, and charge mobility for derived polymers.
Generative Models (GANs/VAEs)Inverse DesignGeneration of novel thiophene-based structures with optimized non-linear optical or electrochromic properties.
Reinforcement LearningSynthesis OptimizationDiscovery of efficient, high-yield reaction pathways and conditions for complex derivatives.
Large Language Models (LLMs)Knowledge DiscoveryHypothesis generation and identification of unexplored research avenues from existing scientific literature. asu.edu

Exploration of Novel Catalytic Applications

The dicarbaldehyde functionality of this compound serves as a versatile anchor for designing sophisticated catalytic systems. The electron-withdrawing nature of the aldehyde and chloro groups modifies the electronic properties of the thiophene (B33073) ring, opening avenues for its use in both homogeneous and heterogeneous catalysis.

Future research directions include:

Precursor for Chiral Catalysts: The aldehyde groups can be converted into chiral diols or diamines, which can serve as ligands in asymmetric catalysis. The development of catalysts for the asymmetric functionalization of thiophenes is a significant area of research, yielding chiral compounds valuable in pharmaceuticals and materials science. rsc.orgrsc.org

Heterogeneous Catalysis via Frameworks: The compound is an ideal building block for creating porous, crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Triazine Frameworks (CTFs). mdpi.comacs.org

MOFs: The dicarbaldehyde can be used to synthesize complex organic linkers for MOFs. These thiophene-functionalized MOFs could exhibit high catalytic activity for reactions such as CO2 conversion and cycloaddition reactions, leveraging the exposed active metal sites and the functionalized pores. acs.org

CTFs: Thiophene-based CTFs have shown promise as visible-light-driven heterogeneous photocatalysts. mdpi.com The extended conjugation and presence of sulfur and nitrogen atoms can enhance light absorption and the adsorption of reactants, making them suitable for green chemistry applications like the oxidative coupling of amines. mdpi.com

Palladium/Norbornene Cooperative Catalysis: Recent advances have enabled the direct difunctionalization of thiophene rings. nih.gov The this compound core could be subjected to such catalytic systems to introduce further functionalities, creating highly substituted thiophenes that could themselves act as novel organocatalysts or ligands.

Development of Multifunctional Materials Based on this compound

The inherent properties of the thiophene ring, combined with the reactivity of the dicarbaldehyde groups, make this compound a prime candidate for the development of advanced multifunctional materials. The aldehyde groups provide convenient handles for condensation reactions, allowing the systematic construction of larger conjugated systems with tailored properties.

Key areas for future development are:

Optoelectronic Materials: Through reactions like Knoevenagel or Wittig condensations, the dicarbaldehyde can be used to extend the π-conjugated system, creating donor-acceptor-donor (D-A-D) type molecules. researchgate.net Such materials are of great interest for:

Organic Light-Emitting Diodes (OLEDs): While many thiophene systems have historically suffered from low emission quantum yields, modern synthetic strategies are overcoming this limitation. rsc.org Derivatives of this compound could be designed to be highly emissive. rsc.org

Electrochromic Devices: Thiophene-based molecules can exhibit changes in color upon the application of an electrical voltage, with some showing absorption in the near-infrared (NIR) region. researchgate.net

Non-Linear Optical (NLO) Materials: Organic materials with high second-harmonic generation (SHG) are crucial for applications in photonics and telecommunications. mdpi.com By creating asymmetric, highly conjugated systems from the dicarbaldehyde precursor, it may be possible to engineer molecules with significant NLO properties. mdpi.com

Fluorescent Probes and Sensors: The fluorescence of thiophene-based materials can be sensitive to the local environment. By incorporating specific binding sites, derivatives of this compound could be developed as chemosensors for detecting metal ions or other analytes.

Table 2: Potential Multifunctional Materials from this compound

Material ClassSynthetic StrategyPotential ApplicationKey Feature
D-A-D OligomersKnoevenagel/Wittig CondensationOrganic Electronics, ElectrochromismTunable band gap, NIR absorption researchgate.net
Conjugated PolymersPolymerization ReactionsOLEDs, Organic PhotovoltaicsHigh charge carrier mobility, tunable emission
NLO ChromophoresAsymmetric FunctionalizationPhotonics, Optical Data StorageHigh hyperpolarizability (βo) mdpi.com
Fluorescent DyesSchiff Base FormationBio-imaging, Chemical SensingEnvironment-sensitive fluorescence

Challenges and Opportunities in Scalable Synthesis and Industrial Application Research

Despite its potential, the widespread application of this compound hinges on the development of efficient and scalable synthetic routes. The current production of substituted thiophenes often involves multi-step processes with challenges related to yield, purification, and cost. beilstein-journals.orggoogle.com

Challenges:

Starting Material Synthesis: The synthesis of the precursor, 2,5-dichlorothiophene (B70043), can be complex, often yielding a mixture of isomers that are difficult to separate due to close boiling points. google.com

Regioselectivity of Formylation: Introducing two aldehyde groups at the 3 and 4 positions of the 2,5-dichlorothiophene ring with high selectivity and yield can be challenging. This step is crucial and requires optimization to avoid side reactions and simplify purification.

Catalyst Cost and Removal: Many modern cross-coupling reactions (e.g., Suzuki, Stille) that could be used to further functionalize the thiophene core rely on expensive palladium catalysts. mdpi.comnih.gov Removing catalyst residues to meet the purity standards for electronic or pharmaceutical applications is a significant industrial hurdle.

Harsh Reaction Conditions: Some synthetic steps may require cryogenic temperatures (e.g., for lithiation) or the use of hazardous reagents, which complicates industrial-scale production. beilstein-journals.org

Opportunities:

Process Optimization: There is a significant opportunity to develop more efficient, one-pot, or continuous-flow manufacturing processes. This could improve yields, reduce waste, and lower production costs.

Novel Catalytic Methods: Research into cheaper, more abundant metal catalysts (e.g., based on iron or copper) to replace palladium in cross-coupling reactions could dramatically improve the economic viability of producing complex thiophene derivatives.

Green Chemistry Approaches: Developing synthetic routes that use greener solvents, reduce the number of steps, and minimize waste will be critical for sustainable industrial applications. This includes exploring biocatalytic methods or photocatalysis to drive reactions under milder conditions. The successful development of efficient synthetic routes for halogenated thiophene building blocks has previously paved the way for new families of commercial products, such as insecticides. beilstein-journals.org

Q & A

Q. What are the optimized synthetic routes for 2,5-Dichlorothiophene-3,4-dicarbaldehyde in laboratory settings?

  • Methodological Answer : The synthesis typically involves functionalizing a thiophene core. For example, a related pyrrole-dicarbaldehyde derivative was synthesized by reacting 2,5-dichloro-1-phenyl-1H-pyrrole-3,4-dicarbaldehyde with ethylene glycol in toluene using p-toluenesulfonic acid (PTSA) as a catalyst. This yielded a dioxolane-protected intermediate (78% yield), which can be deprotected to regenerate the aldehyde groups . Key parameters include anhydrous conditions, reflux temperatures, and stoichiometric control of reagents.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identifies aldehyde C=O stretches (~1700 cm⁻¹) and C-Cl bonds (~771 cm⁻¹) .
  • ¹H NMR : Aldehyde protons appear as broad singlets near δ 10.28 ppm, while aromatic protons resonate at δ 7.1–7.20 ppm in DMSO-d₆ .
  • Elemental Analysis : Confirms purity (e.g., C: 47.60%, H: 4.21%, N: 3.93% calculated vs. observed) .
  • 13C NMR : Aldehyde carbons appear at ~190 ppm, and aromatic carbons at ~129 ppm .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in Diels-Alder reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model frontier molecular orbitals (FMOs) to assess electron-deficient sites. The aldehyde groups and electron-withdrawing chlorine substituents enhance electrophilicity, making the compound a reactive dienophile. Solvent effects (e.g., toluene vs. DMF) and substituent positioning (Cl at 2,5 vs. 4,5) can be evaluated using Gaussian or ORCA software to optimize reaction pathways .

Q. What strategies reconcile discrepancies in reported yields for derivatives of this compound?

  • Methodological Answer : Yield variations (e.g., 64–85% ) arise from differences in:
  • Catalyst loading : PTSA (0.1–1.0 eq.) affects reaction rates.
  • Purification methods : Recrystallization (methanol) vs. column chromatography.
  • Protection/deprotection efficiency : Ethylene glycol protection reduces aldehyde reactivity, improving intermediate stability . Controlled kinetic studies under standardized conditions are recommended.

Q. How does this compound interact with biological macromolecules, and what methodologies assess this?

  • Methodological Answer :
  • Fluorescence Quenching : Monitor changes in tryptophan fluorescence of proteins (e.g., BSA) upon binding. Stern-Volmer plots quantify quenching constants .
  • Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure real-time binding kinetics with nucleic acids or enzymes .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses in active sites (e.g., kinase inhibitors) .

Notes for Methodological Rigor

  • Contradiction Analysis : Compare IR spectra across studies to validate functional group integrity. For example, C-Cl stretches at 771 cm⁻¹ vs. 1189 cm⁻¹ in pyrrole analogs may reflect electronic differences.
  • Multi-Step Reaction Design : Use protecting groups (e.g., dioxolanes) to prevent aldehyde oxidation during subsequent reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.